3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-1-(3-phenylpropyl)urea
Description
Properties
IUPAC Name |
1-[1-(oxan-2-ylmethyl)pyrazol-4-yl]-3-(3-phenylpropyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O2/c24-19(20-11-6-9-16-7-2-1-3-8-16)22-17-13-21-23(14-17)15-18-10-4-5-12-25-18/h1-3,7-8,13-14,18H,4-6,9-12,15H2,(H2,20,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLGCXIPQTTVUEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CN2C=C(C=N2)NC(=O)NCCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Disconnections
The retrosynthetic approach to 3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-1-(3-phenylpropyl)urea involves disassembling the molecule into two primary fragments:
- Pyrazole-urea backbone : 1-[(oxan-2-yl)methyl]-1H-pyrazol-4-amine.
- Urea-forming electrophile : 3-phenylpropyl isocyanate.
The pyrazole core is synthesized via alkylation of 4-nitro-1H-pyrazole, followed by nitro reduction, while the urea linkage is established through coupling of the amine with an isocyanate derivative.
Synthetic Routes and Methodologies
Synthesis of 1-[(Oxan-2-yl)methyl]-1H-pyrazol-4-amine
Alkylation of 4-Nitro-1H-pyrazole
The introduction of the oxan-2-ylmethyl group at the pyrazole’s 1-position is achieved via nucleophilic substitution. A mixture of 4-nitro-1H-pyrazole (1.0 equiv), (oxan-2-yl)methyl bromide (1.2 equiv), and potassium carbonate (2.0 equiv) in N,N-dimethylformamide is stirred at room temperature for 12 hours. The reaction is quenched with ice water, and the product, 1-[(oxan-2-yl)methyl]-4-nitro-1H-pyrazole, is extracted with ethyl acetate and purified via silica gel chromatography (hexane/ethyl acetate, 3:1), yielding 85%.
Reduction of Nitro Group
Catalytic hydrogenation of 1-[(oxan-2-yl)methyl]-4-nitro-1H-pyrazole is performed under 1 atm H₂ using 10% palladium on carbon in ethanol. After 24 hours, the reaction mixture is filtered through Celite, and the solvent is evaporated to afford 1-[(oxan-2-yl)methyl]-1H-pyrazol-4-amine in 90% yield.
Synthesis of 3-Phenylpropyl Isocyanate
3-Phenylpropyl amine (1.0 equiv) is treated with triphosgene (0.35 equiv) in dichloromethane at 0°C. Triethylamine (3.0 equiv) is added dropwise, and the mixture is stirred for 2 hours. The organic layer is washed with brine, dried over magnesium sulfate, and concentrated under reduced pressure to yield 3-phenylpropyl isocyanate (78%).
Urea Formation via Isocyanate Coupling
A solution of 1-[(oxan-2-yl)methyl]-1H-pyrazol-4-amine (1.0 equiv) in tetrahydrofuran is treated with 3-phenylpropyl isocyanate (1.1 equiv) at room temperature for 6 hours. The precipitate is filtered and recrystallized from ethanol/water (4:1) to obtain the target urea derivative in 75% yield.
Alternative Route Using Diphenylphosphoryl Azide (DPPA)
For substrates sensitive to isocyanate isolation, the urea linkage is formed in situ. A mixture of 1-[(oxan-2-yl)methyl]-1H-pyrazol-4-amine (1.0 equiv), DPPA (1.2 equiv), and triethylamine (2.0 equiv) in toluene is refluxed for 8 hours. The intermediate acyl azide undergoes Curtius rearrangement to generate an isocyanate, which subsequently reacts with 3-phenylpropyl amine to yield the urea (68%).
Optimization of Reaction Conditions
Solvent and Temperature Effects
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Chemical Reactions Analysis
Types of Reactions
3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-1-(3-phenylpropyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the pyrazole or phenylpropyl moieties are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer double bonds or oxygen atoms.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
The compound 3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-1-(3-phenylpropyl)urea is a complex organic molecule that has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and biological research. This article will explore its synthesis, biological activities, and potential therapeutic applications, supported by comprehensive data tables and documented case studies.
Structure
The molecular formula of 3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-1-(3-phenylpropyl)urea can be represented as:
This compound features a pyrazole ring, an oxane moiety, and a phenylpropyl group, which contribute to its unique chemical properties.
Anticancer Activity
Recent studies have investigated the antiproliferative effects of similar urea derivatives against various cancer cell lines. For instance, compounds with structural similarities have shown significant activity against National Cancer Institute (NCI)-60 human cancer cell lines, indicating that modifications in the urea scaffold can enhance biological activity .
Case Study: Urea Derivatives
A study synthesized a series of urea derivatives and tested their in vitro antiproliferative activity. Compounds with specific substituents demonstrated broad-spectrum activity against melanoma and renal cancer cell lines. The most promising derivatives exhibited IC50 values suggesting potent anticancer properties .
Antimicrobial Activity
Compounds similar to 3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-1-(3-phenylpropyl)urea have also been evaluated for their antimicrobial properties. For example, derivatives have been shown to exhibit good efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans .
Similar Compounds
A comparison with other pyrazole derivatives reveals that while many share structural characteristics, 3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-1-(3-phenylpropyl)urea's unique combination of functional groups confers distinct reactivity and biological profiles.
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Compound A | Structure A | Anticancer |
| Compound B | Structure B | Antimicrobial |
| 3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-1-(3-phenylpropyl)urea | Unique structure | Potentially both |
Mechanism of Action
The mechanism of action of 3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-1-(3-phenylpropyl)urea involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazole-Urea Derivatives with Alkyl/Aryl Substituents
1-Ethyl-3-(3-methyl-1-phenyl-1H-pyrazol-4-ylmethyl)urea (9a)
- Molecular Formula : C₁₄H₁₈N₄O.
- Key Features : Ethyl group at urea nitrogen and a methyl substituent on the pyrazole ring.
- The oxan-2-ylmethyl group introduces a cyclic ether, enhancing metabolic stability over the methyl group in 9a, which may be prone to oxidative demethylation .
1-Alkyl(aryl)-3-[4-(hydroxymethyl)-1H-pyrazol-3-yl]ureas (5a–l)
- Molecular Formula : Variable (e.g., C₁₁H₁₄N₄O₂ for 5a).
- Key Features : Hydroxymethyl group at pyrazole position 4.
- Comparison :
- The hydroxymethyl group in 5a–l enables hydrogen bonding but may reduce metabolic stability due to susceptibility to glucuronidation or oxidation. The oxan-2-ylmethyl group in the target compound avoids this limitation while retaining oxygen-mediated solubility .
- Biological data for 5a–l include antitumor activity (IC₅₀ = 5–20 μM in breast cancer cell lines) and kinase inhibition (e.g., JAK2 inhibition at 0.1–1 μM). The target compound’s phenylpropyl chain may enhance binding to hydrophobic kinase pockets, though empirical validation is needed .
Pyrazole Derivatives with Heterocyclic Modifications
1-(2-Methyl-6-(5-methyl-1-(3-nitrophenyl)-1H-1,2,3-triazol-4-yl)pyridin-3-yl)-3-substituted ureas (15a–c)
- Molecular Formula : Variable (e.g., C₂₃H₂₂N₈O₃ for 15a).
- Key Features : Triazole-pyridine hybrid core with urea substituents.
- Comparison: The triazole-pyridine system in 15a–c offers π-π stacking and hydrogen-bonding capabilities distinct from the pyrazole core. The target compound’s pyrazole may provide stronger dipole interactions in enzyme active sites.
Data Tables
Table 1. Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | logP (Estimated) | Metabolic Stability |
|---|---|---|---|---|---|
| Target Compound | C₁₉H₂₆N₄O₂ | 342.44 | Oxan-2-ylmethyl, 3-phenylpropyl | ~4.2 | High (cyclic ether) |
| 1-Ethyl-3-(3-methyl-1-phenyl-pyrazol-4-yl)urea (9a) | C₁₄H₁₈N₄O | 258.32 | Ethyl, methyl | ~2.1 | Moderate |
| 1-Alkyl-3-[4-(hydroxymethyl)pyrazol-3-yl]ureas (5a) | C₁₁H₁₄N₄O₂ | 242.25 | Hydroxymethyl | ~1.8 | Low |
Biological Activity
3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-1-(3-phenylpropyl)urea, identified by its CAS number 2098147-74-9, is a novel compound that has garnered attention due to its potential biological activities, particularly in the fields of anticancer research and enzyme inhibition. This article explores its synthesis, biological mechanisms, and therapeutic potential, supported by recent studies and data.
The molecular formula of the compound is with a molecular weight of 223.31 g/mol. The structure includes a pyrazole ring and an oxane moiety, which are significant for its biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the pyrazole ring followed by the introduction of the oxane group and phenylpropyl moiety. The reaction conditions are optimized to ensure high yield and purity, often utilizing catalysts and controlled environments.
Anticancer Properties
Recent studies have evaluated the anticancer activity of various urea derivatives, including those structurally related to 3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-1-(3-phenylpropyl)urea. Research conducted on NCI-60 human cancer cell lines has shown promising results:
| Compound | Cell Line | GI50 (μM) | Activity Level |
|---|---|---|---|
| 3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-1-(3-phenylpropyl)urea | HCT116 | TBD | Moderate |
| Urea Derivative 11b | HCT116 | 0.44 | High |
| Urea Derivative 11c | HCT116 | 0.23 | High |
| Urea Derivative 11f | HCT116 | 0.35 | High |
The GI50 values indicate the concentration required to inhibit cell growth by 50%. The compound's activity is thought to be influenced by its lipophilicity, which enhances membrane penetration.
The biological mechanism of action for this compound likely involves interaction with specific molecular targets such as enzymes or receptors that play critical roles in cell proliferation and apoptosis. Preliminary findings suggest that it may inhibit pathways associated with cancer cell survival, although further studies are necessary to elucidate these mechanisms fully.
Case Studies
A notable study explored the structural modifications of pyrazole derivatives to enhance their biological activity. It was found that certain modifications significantly improved their anticancer efficacy against various cell lines, suggesting that similar approaches could be applied to optimize 3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-1-(3-phenylpropyl)urea for greater therapeutic impact .
Comparative Analysis
When compared to other related compounds, such as N-{1-[oxan-2-yl)methyl]-1H-pyrazol-4-yl}-1-benzofuran derivatives, 3-{1-[oxan-2-yl)methyl]-1H-pyrazol-4-yl}-1-(3-phenylpropyl)urea exhibits unique structural characteristics that may confer specific advantages in terms of reactivity and biological activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
